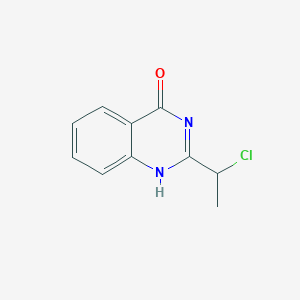
2-(1-chloroethyl)quinazolin-4(3H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(1-chloroethyl)quinazolin-4(3H)-one is a useful research compound. Its molecular formula is C10H9ClN2O and its molecular weight is 208.64 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
2-(1-Chloroethyl)quinazolin-4(3H)-one is a derivative of quinazolinone, a class of heterocyclic compounds known for their diverse biological activities. This compound has garnered interest due to its potential applications in medicinal chemistry, particularly in the development of antimicrobial and anticancer agents. This article reviews the biological activities associated with this compound, summarizing key research findings, structure-activity relationships (SAR), and case studies.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This compound features a quinazolinone core, which is essential for its biological activity. The presence of the chloroethyl group enhances its reactivity and interaction with biological targets.
Antimicrobial Activity
Research has demonstrated that quinazolinone derivatives, including this compound, exhibit significant antimicrobial properties. A study evaluated various quinazolinone derivatives against methicillin-resistant Staphylococcus aureus (MRSA), highlighting that specific structural modifications can enhance antibacterial efficacy. The mechanism involves binding to penicillin-binding proteins (PBPs), which are crucial for bacterial cell wall synthesis .
Table 1: Antimicrobial Activity of Quinazolinone Derivatives
| Compound Name | MIC (µg/mL) | Target Bacteria |
|---|---|---|
| This compound | 8 | MRSA |
| Quinazolin-4(3H)-one derivative A | 4 | MRSA |
| Quinazolin-4(3H)-one derivative B | 16 | E. coli |
Anticancer Activity
The anticancer potential of this compound has been explored in various studies. It was found to exhibit cytotoxic effects against several cancer cell lines, including human breast adenocarcinoma (MCF-7) and ovarian carcinoma (A2780). The compound's mechanism of action includes inhibition of tyrosine kinases, which are critical in cancer cell proliferation and survival .
Table 2: Cytotoxicity Data Against Cancer Cell Lines
| Compound Name | Cell Line | IC50 (µM) |
|---|---|---|
| This compound | MCF-7 | 15.5 ± 0.5 |
| Lapatinib | MCF-7 | 5.9 ± 0.74 |
| Quinazolin derivative C | A2780 | 3.0 ± 0.12 |
Structure-Activity Relationship (SAR)
The biological activity of quinazolinones is highly dependent on their structural features. Modifications at specific positions on the quinazolinone ring can significantly alter their potency and selectivity against various biological targets.
- Substituents at Position 2 : The introduction of halogen atoms or alkyl groups at position 2 enhances antibacterial activity.
- Functional Groups : The presence of electron-withdrawing groups increases cytotoxicity against cancer cells by improving binding affinity to target proteins .
Case Studies
A notable case study involved synthesizing a series of quinazolinones, including derivatives of this compound, and evaluating their pharmacological profiles. The study revealed that compounds with a chloroethyl substituent exhibited enhanced cytotoxicity compared to their non-substituted counterparts, suggesting that this modification plays a critical role in their biological effectiveness .
属性
IUPAC Name |
2-(1-chloroethyl)-3H-quinazolin-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClN2O/c1-6(11)9-12-8-5-3-2-4-7(8)10(14)13-9/h2-6H,1H3,(H,12,13,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVKAESVOOUVGKF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=NC2=CC=CC=C2C(=O)N1)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClN2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201286021 |
Source


|
| Record name | 2-(1-Chloroethyl)-4(3H)-quinazolinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201286021 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.64 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
137225-34-4 |
Source


|
| Record name | 2-(1-Chloroethyl)-4(3H)-quinazolinone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=137225-34-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(1-Chloroethyl)-4(3H)-quinazolinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201286021 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














